molecular formula C9H9NO3 B14022942 Methyl 3-acetylisonicotinate

Methyl 3-acetylisonicotinate

Cat. No.: B14022942
M. Wt: 179.17 g/mol
InChI Key: RXFYQTCTGSWZKO-UHFFFAOYSA-N
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Description

Methyl 3-acetylisonicotinate is a methyl ester derivative of 3-acetylisonicotinic acid, featuring an acetyl group (-COCH₃) at the 3-position of the pyridine ring. The acetyl group likely enhances lipophilicity compared to polar substituents, influencing solubility, reactivity, and biological activity.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

methyl 3-acetylpyridine-4-carboxylate

InChI

InChI=1S/C9H9NO3/c1-6(11)8-5-10-4-3-7(8)9(12)13-2/h3-5H,1-2H3

InChI Key

RXFYQTCTGSWZKO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CN=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-acetylisonicotinate can be synthesized through a modified preparation method described by Husson et al. The process involves the reaction of methyl isonicotinate with paraldehyde in the presence of iron(II) sulfate heptahydrate, trifluoroacetic acid, and tert-butyl hydroperoxide. The reaction mixture is heated at 60°C for 18 hours, followed by extraction and purification steps to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale adaptation of laboratory procedures. This includes optimizing reaction conditions, scaling up the quantities of reagents, and employing industrial purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Ester Hydrolysis

The methoxy carbonyl group undergoes hydrolysis under acidic or basic conditions to regenerate 3-acetylisonicotinic acid:

Methyl 3 acetylisonicotinate+H2OH+ or OH3 Acetylisonicotinic acid+MeOH\text{Methyl 3 acetylisonicotinate}+\text{H}_2\text{O}\xrightarrow{\text{H}^+\text{ or OH}^-}\text{3 Acetylisonicotinic acid}+\text{MeOH}

  • Conditions : Reflux with aqueous HCl (acidic) or NaOH (basic).

  • Applications : Hydrolysis is critical for modifying bioavailability in pharmaceutical derivatives.

Nucleophilic Substitution at the Acetyl Group

The acetyl group participates in nucleophilic substitution reactions. For example, reaction with hydrazine forms a hydrazide derivative:

Methyl 3 acetylisonicotinate+NH2NH23 Acetylisonicotinohydrazide+MeOH\text{Methyl 3 acetylisonicotinate}+\text{NH}_2\text{NH}_2\rightarrow \text{3 Acetylisonicotinohydrazide}+\text{MeOH}

  • Mechanism : Nucleophilic attack on the carbonyl carbon, followed by methanol elimination.

  • Significance : Hydrazide derivatives are intermediates in agrochemical synthesis.

Cycloaddition Reactions

The acetyl group and electron-deficient pyridine ring enable participation in Diels-Alder reactions. For instance, with 1,3-butadiene:

Methyl 3 acetylisonicotinate+1 3 ButadieneBicyclic adduct\text{Methyl 3 acetylisonicotinate}+\text{1 3 Butadiene}\rightarrow \text{Bicyclic adduct}

  • Regioselectivity : The acetyl group directs diene addition to the 2-position of the pyridine ring.

  • Outcome : Forms fused-ring systems used in heterocyclic chemistry.

Mechanistic Insights

  • Electrophilic Aromatic Substitution : The pyridine ring’s electron-deficient nature directs electrophiles (e.g., nitronium ions) to the 2- or 6-positions, though steric hindrance from the acetyl group may limit reactivity .

  • Radical Reactions : Under oxidative conditions, the acetyl group stabilizes adjacent radicals, facilitating scission or recombination .

Scientific Research Applications

Methyl 3-acetylisonicotinate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-acetylisonicotinate involves its interaction with specific molecular targets. While detailed pathways are not extensively documented, it is known that the compound can act as a ligand in coordination chemistry, forming complexes with metal ions. These interactions can influence various biochemical and chemical processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs from the evidence include methyl isonicotinate derivatives with substituents at the 2-, 3-, or 5-positions. Below is a comparative analysis based on molecular weight, substituent effects, and physicochemical properties:

Compound Name Molecular Formula Molecular Weight Substituents LogP (Consensus) Solubility (mg/mL) Key Applications
Methyl 3-aminoisonicotinate C₇H₈N₂O₂ 152.15 3-amino 0.53 5.78 (ESOL) Pharmaceutical intermediates
Methyl 3-amino-5-methylisonicotinate C₈H₁₀N₂O₂ 166.18 3-amino, 5-methyl N/A N/A Medical intermediates
Ethyl 3-fluoro-2-methylisonicotinate C₉H₁₀FNO₂ 183.18 3-fluoro, 2-methyl N/A N/A Chemical synthesis
Methyl 3-acetylisonicotinate* C₉H₉NO₃ 179.17 (calc.) 3-acetyl ~1.5 (estimated) Lower (estimated) Research/Agrochemical synthesis

* Estimated values based on structural analogs.

Substituent Effects:

  • Amino groups (e.g., Methyl 3-aminoisonicotinate): Increase polarity and hydrogen-bonding capacity, leading to higher aqueous solubility (5.78 mg/mL) and moderate LogP (0.53) .
  • Acetyl groups: Expected to enhance lipophilicity (higher LogP ~1.5) and reduce solubility compared to amino analogs. The acetyl group may also influence metabolic stability and receptor binding.
  • Fluoro and methyl groups (e.g., Ethyl 3-fluoro-2-methylisonicotinate ): Fluorine increases electronegativity and bioavailability, while methyl groups add steric bulk.

Pharmacokinetic and Toxicity Profiles

  • This compound : Hypothetically, the acetyl group may improve membrane permeability but could increase metabolic lability due to esterase susceptibility.

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